3-Hydroxy-3,5,6-trimethylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one is an organic compound with the molecular formula C10H18O2. It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,5,6-trimethylhept-5-en-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,5,6-trimethylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic addition and substitution reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one: Unique due to its specific structure and functional groups.
3-Hydroxy-5-methylpyridine: Similar in having a hydroxyl group but differs in the presence of a pyridine ring.
3-Hydroxy-3-methylbutan-2-one: Similar in having a hydroxyl and ketone group but differs in the carbon chain length and branching.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
76965-70-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-hydroxy-3,5,6-trimethylhept-5-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)8(3)6-10(5,12)9(4)11/h12H,6H2,1-5H3 |
InChI Key |
RYOKREWTESQKCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC(C)(C(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.